
1-(Chloromethoxy)-2,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethoxy)-2,3-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethoxy group and two fluorine atoms at the 2 and 3 positions
準備方法
The synthesis of 1-(Chloromethoxy)-2,3-difluorobenzene typically involves the chloromethylation of 2,3-difluorophenol. The reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
1-(Chloromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the chloromethoxy group to a hydroxymethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Chloromethoxy)-2,3-difluorobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 1-(Chloromethoxy)-2,3-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and reach intracellular targets.
類似化合物との比較
1-(Chloromethoxy)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-4-fluorobenzene: This compound has a single fluorine atom at the 4 position, which affects its reactivity and biological activity.
1-(Methoxymethoxy)-2,3-difluorobenzene: The methoxymethoxy group provides different electronic and steric properties compared to the chloromethoxy group.
2,3-Difluorophenol: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the chloromethoxy and difluoro substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C7H5ClF2O |
|---|---|
分子量 |
178.56 g/mol |
IUPAC名 |
1-(chloromethoxy)-2,3-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-6-3-1-2-5(9)7(6)10/h1-3H,4H2 |
InChIキー |
CQCISJXNGWFMSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


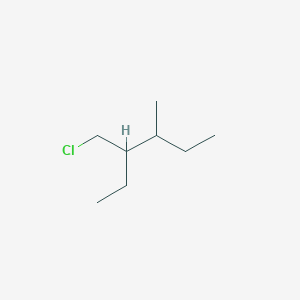
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
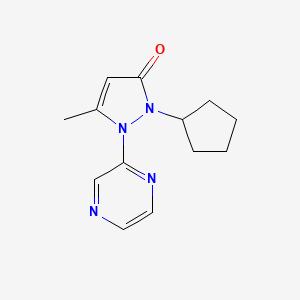

![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
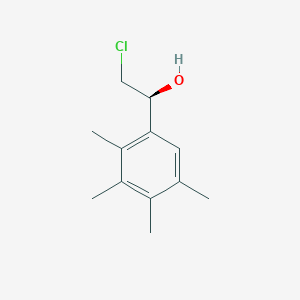

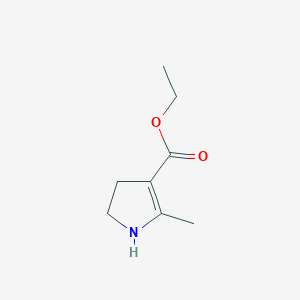
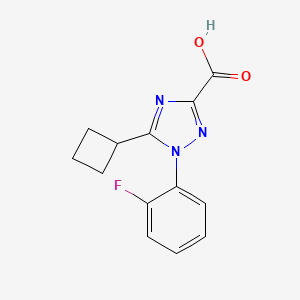
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
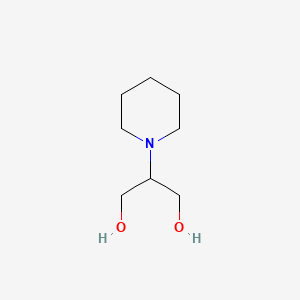


![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
